molecular formula C7H12N2O2S B1377351 (1-Cyanocyclopentyl)methanesulfonamide CAS No. 1443981-15-4

(1-Cyanocyclopentyl)methanesulfonamide

Cat. No.: B1377351
CAS No.: 1443981-15-4
M. Wt: 188.25 g/mol
InChI Key: VJGKNJNAYXWJDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-Cyanocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1-Cyanocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(1-Cyanocyclopentyl)methanesulfonamide can be compared with other sulfonamide-based compounds, such as:

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-5-7(3-1-2-4-7)6-12(9,10)11/h1-4,6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKNJNAYXWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyanocyclopentyl)methanesulfonamide
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(1-Cyanocyclopentyl)methanesulfonamide
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(1-Cyanocyclopentyl)methanesulfonamide
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(1-Cyanocyclopentyl)methanesulfonamide
Reactant of Route 5
(1-Cyanocyclopentyl)methanesulfonamide
Reactant of Route 6
(1-Cyanocyclopentyl)methanesulfonamide

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